molecular formula C9H11NO3 B2630577 Ethyl 5-amino-2-hydroxybenzoate CAS No. 62773-65-3

Ethyl 5-amino-2-hydroxybenzoate

Cat. No.: B2630577
CAS No.: 62773-65-3
M. Wt: 181.191
InChI Key: FYCPYYOESKUODV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring, with an ethyl ester functional group

Scientific Research Applications

Ethyl 5-amino-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Ethyl 5-amino-2-hydroxybenzoate has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet suggests avoiding contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of ethyl 2-hydroxybenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the amination process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Formation of ethyl 5-amino-2-oxobenzoate

    Reduction: Formation of this compound

    Substitution: Formation of various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl 5-amino-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxybenzoate: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    Ethyl 5-nitro-2-hydroxybenzoate:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-amino-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCPYYOESKUODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-aminosalicylic acid (15 g), absolute ethanol (250 ml) and concentrated sulphuric acid (7.5 ml) was boiled under reflux with stirring for 8.5 hours. The reaction mixture was evaporated to dryness. Water (20 ml) was added to the residue and the mixture filtered. The filtrate was basified with saturated bicarbonate solution and the solid collected by filtration. The solid was extracted into dichloromethane and the extract evaporated to dryness. The residue was triturated with petroleum ether b.p. 40°-60° C. and filtered to give ethyl 5-aminosalicylate, m.p. 44° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Hydroxy-5-aminobenzoic acid (40 g, 0.26 mole) was mixed with absolute ethanol (1 1) and concentrated sulphuric acid (40 ml) was slowly added after which the mixture was refluxed for 48 hours under nitrogen. The cooled reaction mixture was concentrated to about 350 ml, in vacuo, neutralized with 1M aqueous sodium hydrogen carbonate and extracted with ether (3×150 ml). The ethereal solution was washed with 1M sodium hydrogen carbonate (2×75 ml), water (2×75 ml), dried over anhydrous magnesium sulphate (25 g), activated carbon (2 g) was added, the solution was filtered and the filtrate evaporated to dryness. The product was recrystallized from water-ethanol (3:1) to give the title compound (10 g, 21%), m.p. 40°-43°. Found (Calc. for C9H11NO3) C 59.59 (59.66), H 6.13 (6.08), N 7.66 (7.73).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
21%

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